4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid
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Description
“4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid” is a chemical compound with the molecular formula C14H10N2O2S . It has an average mass of 270.306 Da and a monoisotopic mass of 270.046295 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzenecarboxylic acid group attached to a cyano vinyl group which is further attached to a 3-thienyl group . For a detailed structural analysis, it would be beneficial to refer to a specialized chemical structure database or software.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the search results . For detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database.Scientific Research Applications
Carbopalladation of Nitriles
The compound is used in carbopalladation of nitriles, a process pivotal for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This approach involves intramolecular addition of a vinylpalladium species to a cyano group's triple bond, showing good regioselectivity and high yields (Tian, Pletnev & Larock, 2003).
Synthesis and Anticancer Activity
It's also used in synthesizing S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, showing significant in vitro anticancer activities against various cancer cell lines (Saad & Moustafa, 2011).
Functional Modification of Hydrogels
In the field of polymer science, the compound aids in modifying poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activities. This suggests potential medical applications, especially in creating antibacterial and antifungal materials (Aly & El-Mohdy, 2015).
Ruthenium-Catalyzed Oxidative Vinylation
The compound has roles in ruthenium-catalyzed oxidative vinylation processes. It is used in vinylation of thiophene-2-carboxylic acids with alkenes, indicating its utility in organic synthesis and potential pharmaceutical applications (Ueyama et al., 2011).
Synthesis of Liquid Crystalline Polymers
It's involved in synthesizing liquid crystalline polymers with cross-linked network structures. These polymers display unique physical properties like solubility and nematic textures, hinting at their use in advanced materials and display technologies (Saminathan & Pillai, 2000).
Electropolymerization and Electrochromic Properties
The compound is crucial in electropolymerization, forming polymers with unique electrochromic properties. This is particularly relevant in creating materials for electronic and optoelectronic devices (Imae, Noma & Shirota, 1997).
Properties
IUPAC Name |
4-[[(E)-2-cyano-2-thiophen-3-ylethenyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-7-12(11-5-6-19-9-11)8-16-13-3-1-10(2-4-13)14(17)18/h1-6,8-9,16H,(H,17,18)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJZLYFPFQNUMT-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC=C(C#N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)N/C=C(/C#N)\C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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